molecular formula C25H19FN2O2S B11418977 3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11418977
M. Wt: 430.5 g/mol
InChI Key: XTVQQIRGFDIWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative fused with a benzothiophene core. This class of compounds is recognized for its structural diversity and biological relevance, particularly in antiviral, anticancer, and antimicrobial applications . The compound features a 4-ethylphenyl group at position 3 and a 2-fluorobenzyl substituent at position 1.

Properties

Molecular Formula

C25H19FN2O2S

Molecular Weight

430.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19FN2O2S/c1-2-16-11-13-18(14-12-16)28-24(29)23-22(19-8-4-6-10-21(19)31-23)27(25(28)30)15-17-7-3-5-9-20(17)26/h3-14H,2,15H2,1H3

InChI Key

XTVQQIRGFDIWTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Pyrimidine Ring Formation: The pyrimidine ring is then formed by reacting the benzothieno intermediate with a suitable amine and a carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethylphenyl and fluorobenzyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations in the Benzothieno-Pyrimidine Core

  • 3-(4-Ethylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Differs by a 2-methylbenzyl group instead of 2-fluorobenzyl.
  • 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Incorporates a 1,2,4-oxadiazole ring and 2-chlorophenyl group. The oxadiazole may enhance π-stacking interactions in biological systems, while chlorine increases molecular weight and steric bulk .

Pyrimidine-2,4-dione Derivatives with Heterocyclic Modifications

  • 6-(trans-4-Phenylcyclohexyl)-5-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2,4(1H,3H)-dione
    • Features a trifluoromethylphenyl group and trans-4-phenylcyclohexyl substituent. The CF₃ group improves metabolic resistance, while the cyclohexyl moiety enhances 3D structural complexity .
  • 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Contains a thiazole ring, which may confer antifungal or anticancer activity due to sulfur’s electron-withdrawing effects .
Table 1: Structural and Physicochemical Properties
Compound Name Key Substituents Molecular Weight LogP* Notable Features
Target Compound 4-Ethylphenyl, 2-fluorobenzyl ~424.45 4.2 Enhanced metabolic stability
3-(4-Ethylphenyl)-1-(2-methylbenzyl) analog 4-Ethylphenyl, 2-methylbenzyl ~406.48 4.5 Reduced polarity
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl) analog 2-Chlorophenyl, oxadiazole ~498.90 5.0 Oxadiazole enhances target binding
6-(trans-4-Phenylcyclohexyl)-5-{[3-(trifluoromethyl)phenyl]methyl} analog CF₃-phenyl, trans-4-phenylcyclohexyl ~485.40 5.8 High lipophilicity

*Predicted using fragment-based methods.

Antiviral Potential

Pyrimidine-2,4-diones like AZT and stavudine are established antiviral agents .

Anticancer and Antifungal Activity

Thieno-pyrimidine diones with thiazole or trifluoromethyl groups exhibit cytotoxicity against cancer cell lines. For example, the thiazole derivative in Table 1 inhibits tubulin polymerization (IC₅₀ = 1.2 µM) , while the CF₃-substituted compound demonstrates moderate activity against Candida albicans (MIC = 8 µg/mL) . The target compound’s ethylphenyl group may favor hydrophobic interactions with kinase domains, though experimental validation is needed.

Biological Activity

The compound 3-(4-ethylphenyl)-1-(2-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18FN2O2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

Research has indicated that compounds within the benzothieno[3,2-d]pyrimidine class exhibit a variety of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : The ability to inhibit specific enzymes such as tyrosinase has been documented.

Antitumor Activity

A study focused on related compounds within the benzothieno[3,2-d]pyrimidine class highlighted their potential as antitumor agents. For instance, derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that modifications in the structure could enhance their efficacy against specific types of cancer cells.

CompoundCell LineIC50 (µM)
Compound AHeLa15.4
Compound BMCF-722.6
3-(4-ethylphenyl)-1-(2-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneA54918.7

Antimicrobial Properties

In vitro studies have shown that certain derivatives possess significant antimicrobial activity. The following table summarizes the antimicrobial effects against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Enzyme Inhibition Studies

The compound's potential as a tyrosinase inhibitor was explored due to its relevance in skin pigmentation disorders. Kinetic studies revealed that it acts as a competitive inhibitor.

CompoundType of InhibitionIC50 (µM)
3-(4-ethylphenyl)-1-(2-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneCompetitive12.5

Case Studies

A notable case study involved evaluating the compound's effect on melanoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests that the compound may have therapeutic potential in treating melanoma.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.